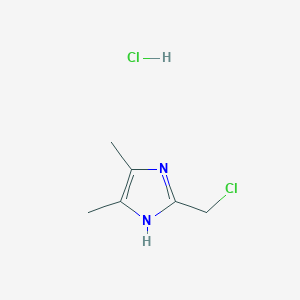![molecular formula C14H9F3N2 B1450379 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261544-53-9](/img/structure/B1450379.png)
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
Übersicht
Beschreibung
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine is a compound that has garnered significant interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolo[3,2-b]pyridine moiety. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts . The resulting trifluoromethylated phenyl compound is then subjected to cyclization reactions to form the pyrrolo[3,2-b]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs vapor-phase reactions at high temperatures, typically above 300°C, using transition metal-based catalysts such as iron fluoride . This method allows for efficient synthesis of the compound in good yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfonium salts, potassium permanganate, chromium trioxide, hydrogen gas, palladium catalysts, sodium hydride, and alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, often through hydrogen bonding and hydrophobic interactions . The compound can modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethylated pyridines and pyrroles, such as 2-(trifluoromethyl)phenylpyridine and 3-(trifluoromethyl)phenylpyrrole . These compounds share structural similarities with 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine but differ in the position of the trifluoromethyl group and the nature of the heterocyclic ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the pyrrolo[3,2-b]pyridine core. This combination imparts distinct chemical and physical properties, such as increased stability, enhanced binding affinity, and unique reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-2-9(6-11)10-7-13-12(19-8-10)4-5-18-13/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABPFYQOXULQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)
![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)







![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
